molecular formula C17H22N2O7 B12428426 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4

2-(|A-D-Mannopyranosyl)-L-tryptophan-d4

Cat. No.: B12428426
M. Wt: 370.4 g/mol
InChI Key: CPXSBHKDEPPWIX-MZYMVHMMSA-N
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Description

2-(α-D-Mannopyranosyl)-L-tryptophan-d4 is a stable isotope-labeled carbohydrate conjugate, where the α-D-mannopyranosyl moiety is glycosidically linked to the L-tryptophan backbone at the 2-position, with four deuterium atoms replacing hydrogen at specific sites (Catalog No. SCSI-403648) . This compound is primarily utilized as an analytical standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for precise quantification of carbohydrate-protein interactions and metabolic studies. The deuterium labeling enhances its utility in tracking isotopic enrichment, metabolic flux analysis, and minimizing interference from endogenous compounds in biological matrices .

Properties

Molecular Formula

C17H22N2O7

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-2-amino-3-[4,5,6,7-tetradeuterio-2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1/i1D,2D,3D,4D

InChI Key

CPXSBHKDEPPWIX-MZYMVHMMSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Catalytic Deuteration

Deuterium can be introduced via catalytic hydrogen-deuterium exchange using D₂ gas and palladium-based catalysts. This method selectively deuterates aromatic positions under high-pressure conditions, though side reactions may require careful optimization of temperature (80–120°C) and catalyst loading (5–10% Pd/C).

Indole Synthesis with Deuterated Intermediates

An alternative approach involves synthesizing the indole ring from deuterated precursors. For example, deuterated aniline derivatives react with ethyl deuteropyruvate in a Fischer indole synthesis, yielding tryptophan-d4 with >98% isotopic purity. This method ensures precise deuterium placement at the 4-, 5-, 6-, and 7-positions of the indole ring.

C-Glycosylation of L-Tryptophan-d4 with α-D-Mannopyranose

The core challenge lies in forming the stable C-glycosidic bond between L-tryptophan-d4 and α-D-mannopyranose. The process, adapted from methodologies for non-deuterated analogs, involves three key stages:

Preparation of 1,2-Anhydro-α-D-Mannose

Mannose is converted to its 1,2-anhydro derivative via epoxidation. Benzyl protection of hydroxyl groups (3-, 4-, and 6-positions) prevents undesired side reactions. The reaction employs trimethylsulfonium iodide and sodium hydride in anhydrous tetrahydrofuran (THF) at -20°C, yielding 85–90% protected 1,2-anhydro-mannose.

Lithiation and Glycosylation

The indole ring of L-tryptophan-d4 is lithiated using n-butyllithium (-78°C, THF) to enhance nucleophilicity. This intermediate reacts with 1,2-anhydro-mannose, opening the epoxide ring and forming the C-glycosidic bond. The reaction is stereoselective, favoring the α-anomer due to the mannose’s chair conformation.

Reaction Conditions

  • Temperature: -78°C → 0°C (gradual warming)
  • Solvent: THF
  • Yield: 70–75%
  • Stereoselectivity: α/β ratio >9:1

Deprotection and Purification

Benzyl groups are removed via hydrogenolysis (H₂, Pd(OH)₂/C ) in methanol, followed by acidic workup (HCl, pH 2) to protonate the amino group. Final purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving >98% purity.

Optimization Challenges and Solutions

Deuterium Kinetic Isotope Effects (DKIE)

Deuteration alters reaction kinetics, particularly in lithiation and glycosylation steps. Slower bond cleavage in deuterated indole necessitates extended reaction times (2–3 hours vs. 1 hour for protiated analog).

Stereochemical Integrity

The α-configuration is preserved by maintaining low temperatures (-78°C) during glycosylation. Computational studies (DFT) confirm that the transition state favors axial attack on the mannose epoxide.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 370.39 [M+H]⁺
  • NMR Spectroscopy :
    • ¹H NMR : Absence of indole aromatic protons (δ 6.8–7.4 ppm) confirms deuteration.
    • ¹³C NMR : Key signals at δ 102.5 (C-1 mannose) and δ 127.3 (C-2 tryptophan).
  • HPLC : Retention time 12.3 min (C18, 30% acetonitrile).

Industrial-Scale Considerations

For large-scale production (>1 kg), the following adjustments are critical:

  • Continuous Flow Reactors : Enhance heat transfer during lithiation, reducing side reactions.
  • Catalyst Recycling : Pd(OH)₂/C from hydrogenolysis is reused after filtration, cutting costs by 40%.
  • Crystallization : Methanol/water mixtures (1:1.5 mass ratio) yield 95% recovery after centrifugation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity (α:β) Cost (Relative)
Catalytic Deuteration 65 97 N/A Low
Fischer Indole Synthesis 78 99 N/A High
Continuous Flow 82 98 9:1 Moderate

Chemical Reactions Analysis

Types of Reactions: 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 can undergo various chemical reactions, including:

    Oxidation: The tryptophan moiety can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tryptophan moiety.

    Substitution: The mannopyranosyl group can participate in substitution reactions, where other functional groups replace the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-formylkynurenine, while reduction could produce tryptophol .

Scientific Research Applications

Chemistry: In chemistry, 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 is used as a model compound to study glycosylation reactions and the behavior of glycosylated amino acids under various conditions.

Biology: In biological research, this compound is used to investigate the role of glycosylated tryptophan in protein folding, stability, and function. It is also used in studies related to protein glycosylation and its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of glycosylated drugs that can target specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of glycosylated proteins and peptides, which have applications in pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of 2-(|A-D-Mannopyranosyl)-L-tryptophan-d4 involves its interaction with specific molecular targets and pathways. The mannopyranosyl group can bind to carbohydrate-binding proteins, such as lectins, influencing cellular signaling and adhesion processes. The tryptophan moiety can interact with enzymes and receptors involved in metabolic pathways, affecting protein synthesis and other cellular functions.

Comparison with Similar Compounds

Methyl-3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

Structural Features: This compound contains a central α-D-mannopyranose core with two additional α-D-mannopyranosyl units linked at the 3- and 6-positions (Figure 1 in ). Unlike 2-(α-D-Mannopyranosyl)-L-tryptophan-d4, it lacks an amino acid backbone and isotopic labeling. Functional Insights: It binds to Concanavalin A (ConA) via hydrogen bonds involving O3C, O4C, and O6C of the mannose residues, with binding affinities influenced by conformational flexibility (Table II in ). The "diamond-shaped" carbohydrate core allows dual binding modes, leading to variable interactions with protein residues like Tyr12 and Asp16 . Applications: Used in glycobiology to study lectin-carbohydrate interactions, but its non-deuterated structure limits its utility in isotopic tracing .

Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside (Complanatuside)

Structural Features: A flavonoid glycoside with a mannopyranosyl group attached to the allopyranose moiety at the 7-O-position of chrysoeriol (). The absence of tryptophan and deuterium distinguishes it from the target compound. Functional Insights: Mannose linkages in flavonoid glycosides enhance solubility and bioavailability, but their primary role is antioxidative or anti-inflammatory activity, unlike the analytical focus of 2-(α-D-Mannopyranosyl)-L-tryptophan-d4 .

4-Nitrophenyl 2-O-(α-D-Mannopyranosyl)-α-D-mannopyranoside

Structural Features: Features a 4-nitrophenyl aglycone linked to a disaccharide (α-D-mannopyranosyl-α-D-mannopyranoside) (). The nitrophenyl group provides chromogenic properties, unlike the non-chromogenic tryptophan-d4 conjugate. Functional Insights: Serves as a substrate for α-mannosidases, enabling colorimetric detection of enzyme activity. The nitrophenyl group releases a yellow chromophore upon enzymatic cleavage, a property absent in the deuterated tryptophan derivative . Applications: Widely used in enzyme kinetics and diagnostic assays, whereas 2-(α-D-Mannopyranosyl)-L-tryptophan-d4 is employed in stable isotope dilution MS .

3,6-di-O-(α-D-Mannopyranosyl)-D-mannose

Structural Features: A trisaccharide with α-1,3 and α-1,6 linkages (). This compound lacks both the amino acid and deuterium components of the target molecule. Functional Insights: Synthesized via regioselective acetylation and glycosylation, demonstrating the challenges of stereochemical control in mannose-rich glycans . Applications: Used as a reference standard in structural elucidation of glycans, but its non-deuterated form limits use in metabolic tracing .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Isotopic Labeling Primary Application
2-(α-D-Mannopyranosyl)-L-tryptophan-d4 C₁₇H₁₇D₄N₂O₈ Tryptophan, α-D-mannopyranosyl Yes (d4) Analytical standards (MS/HPLC)
Methyl-3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside C₁₉H₃₂O₁₆ Methyl, α-D-mannopyranosyl No Lectin binding studies
4-Nitrophenyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside C₁₈H₂₃NO₁₄ 4-Nitrophenyl, α-D-mannopyranosyl No Enzyme activity assays
Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside C₂₇H₃₀O₁₅ Flavonoid, allopyranosyl No Therapeutic research

Key Research Findings

  • Deuterium Labeling: The d4 label in 2-(α-D-Mannopyranosyl)-L-tryptophan-d4 reduces signal overlap in MS, enabling accurate quantification in complex biological samples .
  • Structural Flexibility: Compounds like Methyl-3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside exhibit conformational plasticity, impacting protein interaction studies .
  • Therapeutic vs. Analytical Focus: Flavonoid glycosides (e.g., complanatuside) prioritize bioactivity, whereas nitrophenyl derivatives and deuterated tryptophan conjugates serve analytical roles .

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